![molecular formula C21H18N2O2 B7441113 [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate, also known as DPIPC, is a chemical compound with potential applications in scientific research. It is a pyridine-based ligand that has been shown to exhibit interesting properties, such as high thermal stability and strong binding affinity towards metal ions.
作用機序
The mechanism of action of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate is primarily based on its ability to coordinate with metal ions. The pyridine and carboxylate groups in this compound act as donor atoms, forming coordination bonds with metal ions. This coordination can lead to changes in the electronic and optical properties of this compound, making it useful for sensing applications. Additionally, the coordination of this compound with metal ions can lead to the formation of stable complexes, which can be used for catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has primarily been studied for its applications in scientific research. However, this compound has been shown to be non-toxic and stable under physiological conditions, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate is its high thermal stability, which makes it useful for high-temperature reactions. Additionally, this compound exhibits strong binding affinity towards metal ions, making it useful for metal ion sensing and catalysis. However, this compound can be difficult to synthesize and purify, which can limit its use in some applications.
将来の方向性
There are several future directions for research on [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate. One potential direction is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, further studies are needed to investigate the potential biomedical applications of this compound, such as drug delivery and imaging. Finally, the development of new this compound-based materials for applications such as sensing and catalysis is an area of active research.
合成法
The synthesis of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with 4-(aminomethyl)-2,5-dimethylbenzenamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and typically requires heating under reflux for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
科学的研究の応用
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate has been used in a variety of scientific research applications, including metal ion sensing, catalysis, and drug delivery. As a ligand, this compound can selectively bind to metal ions such as copper, zinc, and nickel, making it useful for detecting and quantifying these ions in solution. Additionally, this compound has been shown to exhibit catalytic activity towards various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Finally, this compound has been used as a building block for the design of drug delivery systems, due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
[4-[(2,5-dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-5-6-16(2)20(12-15)23-13-17-7-9-19(10-8-17)25-21(24)18-4-3-11-22-14-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJSHZSEWWUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
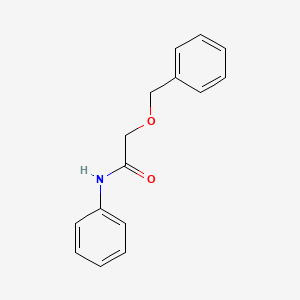
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
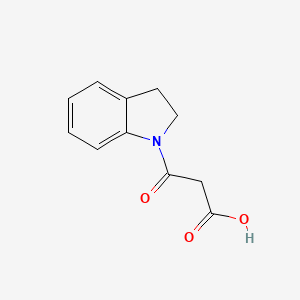
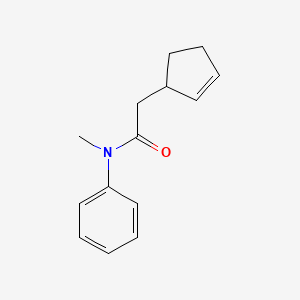
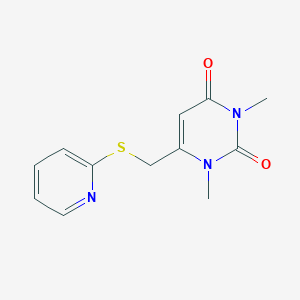
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
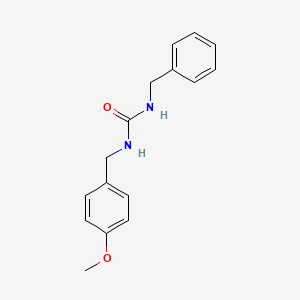
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)


![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)